molecular formula C8H5ClF2O B1203941 2-Chloro-2,2-difluoroacetophenone CAS No. 384-67-8

2-Chloro-2,2-difluoroacetophenone

Cat. No.: B1203941
CAS No.: 384-67-8
M. Wt: 190.57 g/mol
InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoroacetophenone (CAS: 384-67-8, molecular formula: C₈H₅ClF₂O) is a fluorinated ketone synthesized via chlorination of 2,2,2-trifluoroacetophenone using elemental chlorine in dichloromethane, achieving yields up to 87% . It serves as a non-ozone-depleting substance (non-ODS) difluorocarbene precursor, addressing environmental concerns associated with Freon- or Halon-based reagents . Under basic conditions (e.g., KOH or K₂CO₃), it generates difluorocarbene (:CF₂), enabling efficient difluoromethylation of phenol derivatives to produce aryl difluoromethyl ethers with yields up to 79% . Its applications span pharmaceuticals, agrochemicals, and materials science, including the synthesis of antimicrobial agents and fluorinated intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroacetophenone can be synthesized using 2,2,2-trifluoroacetophenone as the starting material. The reaction involves the use of potassium hydroxide or potassium carbonate as bases to facilitate the difluoromethylation of phenol derivatives . This method is environmentally friendly and offers high yields .

Industrial Production Methods

The industrial production of this compound typically involves the reaction of 2,2,2-trifluoroacetophenone with chlorinating agents under controlled conditions. The process is designed to be efficient and scalable, ensuring the availability of the compound for various applications .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-2,2-difluoroacetophenone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly notable for its role in developing anti-inflammatory and analgesic drugs. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications targeting diseases associated with dysregulated phosphorylation processes.

Fluorinated Compounds

The compound is instrumental in producing fluorinated organic compounds. These compounds are essential in agrochemicals and specialty chemicals due to their enhanced efficacy and stability. The introduction of fluorine into organic molecules often improves their biological activity and metabolic stability.

Material Science

In material science, this compound is explored for creating advanced materials such as polymers with improved thermal and chemical resistance. These materials find applications in coatings and adhesives, enhancing product durability.

Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the development of new chemical reactions and methodologies. Its use as a difluorocarbene precursor allows for the difluoromethylation of phenolic compounds, leading to the formation of aryl difluoromethyl ethers, which are valuable intermediates in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds. It provides reliable methods for quality control across various industries, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the biological activity and synthetic applications of this compound:

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits protein tyrosine phosphatases such as SHP-1 and PTP1B at low micromolar concentrations. This inhibition can significantly alter cellular signaling pathways related to growth and differentiation .

Antimicrobial Research

Preliminary studies have suggested potential antimicrobial properties of this compound. Further investigations are necessary to evaluate its efficacy against specific pathogens .

Toxicological Assessments

Toxicological studies are ongoing to ascertain the safety profile of this compound in industrial applications. Understanding its environmental impact is critical for regulatory compliance .

Comparison with Similar Compounds

Comparison with Similar Difluorocarbene Precursors

The following table and analysis compare 2-chloro-2,2-difluoroacetophenone with structurally or functionally related difluorocarbene reagents:

Compound Synthesis Reactivity Conditions Yield Environmental Impact Applications
This compound Chlorination of 2,2,2-trifluoroacetophenone O-Difluoromethylation of phenols, esters, and heteroarenes KOH/K₂CO₃, ambient to mild heating 56–79% Non-ODS, low toxicity Pharmaceuticals, agrochemicals, materials
Chlorodifluoromethyl phenyl sulfone Oxidation of chlorodifluoromethyl phenyl sulfide O- and N-Difluoromethylation of nucleophiles Aqueous base, room temperature 60–75% Non-ODS Labeling of bisphenols, detection in environmental samples
TMSCF₂Cl (Chlorodifluoromethyltrimethylsilane) Reaction of (ClCF₂)Hg with Me₃SiCl Difluorocarbene transfer to alkenes, alkynes, and carbonyls Mild conditions (e.g., CuI catalyst) 70–85% Non-ODS Synthesis of fluorinated cyclopropanes, drug intermediates
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) Reaction of ClCF₂CO₂H with Me₃SiCl Difluorocyclopropanation of alkenes Thermal or photolytic activation 80–90% Requires hazardous precursors Fluoropolymer precursors, agrochemicals
Fluorosulfonyldifluoroacetic acid Sulfonation of difluoroacetic acid O-Difluoromethylation via in situ carbene generation Strong base (e.g., NaOH) 50–65% Non-ODS Synthesis of difluoromethyl ethers

Key Findings:

Environmental Superiority: Unlike TFDA and Freon-based reagents, this compound and chlorodifluoromethyl phenyl sulfone are non-ODS, aligning with modern green chemistry principles .

Substrate Scope: While TMSCF₂Cl exhibits broader functional group tolerance (e.g., alkenes, alkynes), this compound excels in aryl difluoromethyl ether synthesis, particularly for electron-deficient phenols .

Practical Limitations: this compound requires >5 equivalents for optimal yields, increasing material costs . In contrast, TMSCF₂Cl operates stoichiometrically but demands transition-metal catalysts .

Scalability: The synthesis of this compound is industrially viable due to commercial availability of 2,2,2-trifluoroacetophenone and straightforward chlorination . Chlorodifluoromethyl phenyl sulfone, however, involves multi-step syntheses with moderate yields .

Mechanistic Insights:

  • This compound: Base-induced deprotonation forms a chlorodifluoromethyl anion, which undergoes α-elimination to release :CF₂. The carbene reacts with phenolate ions to yield difluoromethyl ethers .
  • TMSCF₂Cl : Fluoride-mediated cleavage of the Si–CF₂ bond generates :CF₂, enabling carbene insertion into π-bonds or carbonyl groups under mild conditions .

Future Perspectives:

Recent advancements highlight this compound’s utility in photooxidation and copper-catalyzed thionation reactions, expanding its role in synthesizing fluorinated nitriles and heterocycles . Continued development of non-ODS reagents remains critical for sustainable organofluorine chemistry.

Biological Activity

2-Chloro-2,2-difluoroacetophenone (CDFAP) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique properties as a difluorocarbene precursor. This article explores the biological activity of CDFAP, focusing on its synthetic applications, mechanisms of action, and potential therapeutic uses.

CDFAP is characterized by the presence of both chlorine and difluoromethyl groups, which influence its reactivity and biological interactions. Its molecular formula is C8H5ClF2OC_8H_5ClF_2O with a molecular weight of 192.57 g/mol. The compound is typically synthesized from 2,2,2-trifluoroacetophenone through chlorination processes, yielding high purity and yield rates .

Synthetic Applications

CDFAP serves as an efficient difluorocarbene source in various reactions, particularly in the difluoromethylation of phenolic compounds. The reaction mechanism involves the generation of difluorocarbene through the deprotonation of CDFAP, which subsequently reacts with nucleophiles such as phenols to form aryl difluoromethyl ethers . This method has been shown to produce good yields (up to 90%) while being environmentally friendly compared to traditional methods involving ozone-depleting substances (ODS) .

Antimicrobial Properties

Recent studies indicate that CDFAP exhibits significant antimicrobial activity. For instance, it has been used in the synthesis of garenoxacin mesylate, an antibiotic agent. The difluoromethylation process enhances the lipophilicity and biological availability of the resulting compounds, thereby improving their efficacy against bacterial strains .

Mechanistic Studies

The biological activity of CDFAP can be attributed to its ability to modify biomolecules through difluoromethylation. This modification can alter the pharmacokinetic properties of drugs by enhancing their metabolic stability and binding affinity to target proteins . The introduction of the CF2H group has been shown to improve hydrogen-bonding capabilities, which can be crucial for drug-receptor interactions .

Case Studies

  • Difluoromethylation of Phenols : A study demonstrated that CDFAP effectively reacts with various phenolic derivatives under mild conditions to yield aryl difluoromethyl ethers. These derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, suggesting a potential application in developing new pharmaceuticals .
  • Antimicrobial Synthesis : In another case, CDFAP was utilized in synthesizing compounds with significant antimicrobial properties. The resulting products showed activity against several Gram-positive and Gram-negative bacteria, indicating the compound's potential role in antibiotic development .

Data Table: Biological Activity Overview

Property Observation
Molecular Formula C8H5ClF2OC_8H_5ClF_2O
Molecular Weight 192.57 g/mol
Synthesis Yield Up to 90% via difluoromethylation
Antimicrobial Activity Effective against various bacterial strains
Mechanism Acts as a difluorocarbene precursor

Q & A

Basic Questions

Q. What are the key structural features of 2-chloro-2,2-difluoroacetophenone, and how do they influence its reactivity?

  • The compound contains a trifluoromethyl group (CF₃), a chlorine atom, and a ketone moiety. The chlorine and fluorine substituents create strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive in nucleophilic substitution and carbene-generation reactions. The steric bulk of the CF₃ group also affects regioselectivity in reactions .

Q. What is a reliable synthetic route for this compound?

  • A high-yield method involves dehydrohalogenation of 2,2,2-trifluoroacetophenone. For example, treatment with HCl in the presence of a Lewis acid (e.g., AlCl₃) selectively replaces one fluorine atom with chlorine, yielding the target compound. This route avoids ozone-depleting substances (ODS), aligning with green chemistry principles .

Q. What are the primary applications of this compound in academic research?

  • It serves as a versatile difluorocarbene precursor for synthesizing aryl difluoromethyl ethers via reactions with phenols under basic conditions (e.g., KOH or K₂CO₃). These ethers are valuable intermediates in medicinal chemistry and materials science .

Advanced Research Questions

Q. How does this compound compare to traditional ODS-based difluorocarbene reagents?

  • Unlike Freon or Halon derivatives, this compound is non-ODS, making it environmentally sustainable. Mechanistically, it generates difluorocarbene (CF₂) under mild conditions (room temperature, aqueous base), enabling efficient difluoromethylation of phenols without specialized equipment .

Q. What experimental parameters optimize its use in difluoromethylation reactions?

  • Key factors include:

  • Base selection : KOH provides faster reaction kinetics than K₂CO₃ but may require stricter temperature control.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of the compound to phenol derivatives balances yield and cost .

Q. How do electronic effects of substituents on the aromatic ring influence reactivity in difluorocarbene transfer?

  • Electron-rich aromatic rings (e.g., para-methoxy substituents) accelerate carbene transfer due to increased nucleophilicity. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates. Steric hindrance from ortho-substituents can further modulate selectivity .

Q. What analytical techniques are critical for characterizing reaction intermediates and products?

  • NMR Spectroscopy : ¹⁹F NMR tracks CF₂ carbene formation (δ ~ -40 ppm).
  • GC-MS : Monitors reaction progress and identifies aryl difluoromethyl ethers via molecular ion peaks.
  • X-ray crystallography : Confirms structural assignments of crystalline derivatives .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOONJNILVDLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285675
Record name 2-Chloro-2,2-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-67-8
Record name 384-67-8
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Record name 2-Chloro-2,2-difluoroacetophenone
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Record name 2-Chloro-2,2-difluoroacetophenone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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